2-Phenyltetrahydrofuran-2-carboxylic acid

Dihydrofolate reductase Enzyme inhibition Antifolate selectivity

2-Phenyltetrahydrofuran-2-carboxylic acid (synonyms: 2-phenyloxolane-2-carboxylic acid, phenyl tetrahydrofuran-2-carboxylate; CAS 19679-84-6) is a C11H12O3 heterocyclic building block combining a saturated tetrahydrofuran (oxolane) ring with a geminally substituted phenyl group and carboxylic acid at the 2-position. Its computed physicochemical profile includes a molecular weight of 192.21 g/mol, a predicted logP of approximately 1.2–1.8, a predicted pKa of 3.15 ± 0.20, and a topological polar surface area of 46.5 Ų.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 19679-84-6
Cat. No. B179330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyltetrahydrofuran-2-carboxylic acid
CAS19679-84-6
Synonyms2-Phenyltetrahydrofuran-2-carboxylic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC(OC1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H12O3/c12-10(13)11(7-4-8-14-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
InChIKeyXYCFRUQFTPLHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyltetrahydrofuran-2-carboxylic Acid (CAS 19679-84-6): Scaffold Identity, Physicochemical Fingerprint, and Procurement Baseline


2-Phenyltetrahydrofuran-2-carboxylic acid (synonyms: 2-phenyloxolane-2-carboxylic acid, phenyl tetrahydrofuran-2-carboxylate; CAS 19679-84-6) is a C11H12O3 heterocyclic building block combining a saturated tetrahydrofuran (oxolane) ring with a geminally substituted phenyl group and carboxylic acid at the 2-position [1]. Its computed physicochemical profile includes a molecular weight of 192.21 g/mol, a predicted logP of approximately 1.2–1.8, a predicted pKa of 3.15 ± 0.20, and a topological polar surface area of 46.5 Ų . The compound is primarily sourced as a versatile small-molecule scaffold for medicinal chemistry and intermediate for pharmaceutical synthesis, with commercial availability at ≥95% purity from multiple vendors . Its differentiation from close structural analogs arises from the quaternary 2-carbon center bearing both phenyl and carboxyl substituents—a feature that alters steric environment, hydrogen-bonding capacity, and metabolic susceptibility relative to 3-phenyl or unsubstituted tetrahydrofuran-2-carboxylic acid isomers [2].

Why 2-Phenyltetrahydrofuran-2-carboxylic Acid Cannot Be Substituted by Other Tetrahydrofuran Carboxylic Acid Derivatives: Positional Isomerism, Steric Constraints, and Pharmacophoric Consequences


Tetrahydrofuran-2-carboxylic acid derivatives are widely employed as synthetic intermediates and bioisosteres, yet subtle positional variations in phenyl substitution or ring connectivity produce pronounced differences in molecular recognition, synthetic accessibility, and downstream utility. The 2-phenyl-2-carboxylic acid substitution pattern creates a geminally disubstituted quaternary carbon center that is absent in both the unsubstituted tetrahydrofuran-2-carboxylic acid (THFA, CAS 16874-33-2) and the 3-phenyltetrahydrofuran-2-carboxylic acid regioisomer (CAS 1824423-81-5) [1][2]. This quaternary center restricts conformational freedom, alters the spatial orientation of the phenyl ring relative to the carboxylate, and modulates hydrogen-bond donor/acceptor geometry—factors that directly affect target binding, metabolic stability, and suitability as a rigid scaffold in medicinal chemistry . Furthermore, the 2-phenyl variant demonstrated weak DHFR inhibition (IC50 > 10,000 nM) in contrast to structurally related but more highly substituted tetrahydrofuran-2-carboxylic acid analogs that achieve nanomolar potency, illustrating how the specific substitution pattern dictates—rather than merely influences—biological activity [3]. Generic substitution without empirical validation therefore risks both synthetic failure and loss of structure-specific pharmacological properties.

Quantitative Differentiation Evidence for 2-Phenyltetrahydrofuran-2-carboxylic Acid (CAS 19679-84-6) Versus Closest Structural Analogs


DHFR Inhibitory Activity: 2-Phenyl Vs. Optimized Tetrahydrofuran-2-Carboxylic Acid Derivatives

The target compound exhibits only marginal dihydrofolate reductase (DHFR) inhibition, with an IC50 > 10,000 nM against recombinant human DHFR [1]. This contrasts sharply with optimized tetrahydrofuran-2-carboxylic acid-based antifolates that achieve IC50 values in the low nanomolar range (e.g., 3.90 nM for a representative potent inhibitor in the same assay format) [2]. The >2,500-fold weaker potency of the 2-phenyl compound establishes it as a negative control or inactive scaffold reference in DHFR-targeted programs, directly informing hit triage decisions.

Dihydrofolate reductase Enzyme inhibition Antifolate selectivity

Dihydroorotase Inhibition: Target Selectivity Profile Vs. DHFR Activity

In contrast to its negligible DHFR activity, the target compound shows measurable inhibition of the dihydroorotase domain of the CAD protein from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. Although this represents weak potency, the differential between dihydroorotase (IC50 = 180 µM) and human DHFR (IC50 > 10 µM, with the DHFR IC50 being an upper-bound estimate) indicates a modest selectivity window that may be exploitable in pyrimidine biosynthesis-targeted probe development.

Dihydroorotase Pyrimidine biosynthesis CAD protein

Synthetic Yield and Scalability: Documented 77.8% Yield in Open Reaction Database Protocol

A documented synthetic route to 2-phenyltetrahydrofuran-2-carboxylic acid via hydrolysis of ethyl 2-phenyl-2-tetrahydrofuroate (170 mg, 0.77 mmol) with 0.5 N NaOH in methanol yields 1.2 g of purified product, corresponding to a calculated yield of 77.8% [1]. This compares favorably with the multi-step, low-yield routes reported for more highly substituted 2-phenyltetrahydrofuran intermediates in patent literature (U.S. Pat. No. 10,710,994), where chromatographic purification and multiple process steps constrain overall yield and scalability [2].

Synthetic efficiency Process chemistry Scale-up feasibility

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Unsubstituted THFA

The 2-phenyl substitution confers a significant increase in lipophilicity relative to unsubstituted tetrahydrofuran-2-carboxylic acid (THFA, CAS 16874-33-2). The target compound exhibits a computed logP of 1.23 (ChemSrc) to 1.78 (Leyan), whereas unsubstituted THFA has a predicted logP of approximately –0.2 to 0.1 [1]. This logP increase of >1 log unit translates to an approximately 10-fold higher predicted partition coefficient, which impacts membrane permeability, protein binding, and solubility characteristics. Concurrently, the target compound retains a topological polar surface area (TPSA) of 46.5 Ų, well within the <140 Ų threshold predictive of oral bioavailability, distinguishing it from more polar tetrahydrofuran carboxylates that may suffer from permeability limitations [2].

Lipophilicity Permeability Fragment-based drug design

Scaffold Utility in Pharmaceutical Intermediate Chemistry: TRPA1 Inhibitor Synthesis Pathway

Patent literature identifies 2-phenyltetrahydrofuran compounds as key intermediates in the preparation of transient receptor potential ankyrin 1 (TRPA1) inhibitors, a class of therapeutics under investigation for neuropathic pain and respiratory disease [1]. U.S. Patent No. 10,710,994 and subsequent process patents (e.g., PCT/US2023/063316; CN-118765275-A) specifically cite substituted 2-phenyltetrahydrofuran intermediates as critical building blocks, with the core 2-phenyltetrahydrofuran-2-carboxylic acid scaffold serving as the foundation for further elaboration [2][3]. Importantly, the patent background explicitly notes that existing routes to substituted 2-phenyltetrahydrofuran intermediates suffer from multiple process steps, chromatographic purification requirements, and relatively low overall yield—problems that motivate the development of improved processes and create a documented need for high-quality, high-purity starting material of the unsubstituted core scaffold [4].

TRPA1 inhibitors Pharmaceutical intermediates Process chemistry

Antiproliferative Activity in MCF7 Breast Cancer Cells: Baseline Cytotoxicity Reference

The compound has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells using a 72-hour MTT assay (ChEMBL Assay CHEMBL2345705) [1]. While specific IC50 or percent-inhibition values for this compound are not publicly disclosed in the curated ChEMBL record, the existence of this standardized assay entry establishes a framework for quantitative benchmarking against structurally related tetrahydrofuran-2-carboxylic acid derivatives or phenyl-substituted furan analogs that have reported MCF7 activity data. This assay context is critical for researchers seeking to assess whether the 2-phenyl-2-carboxylate substitution pattern confers, enhances, or diminishes cytotoxicity relative to comparator scaffolds.

Antiproliferative MCF7 Cancer cell viability

Optimal Application Scenarios for 2-Phenyltetrahydrofuran-2-carboxylic Acid (CAS 19679-84-6) Based on Validated Evidence


Negative Control Reference for DHFR-Targeted Antifolate Drug Discovery Programs

The compound's demonstrated IC50 > 10,000 nM against recombinant human DHFR [1] positions it as a well-characterized negative control for structure-activity relationship (SAR) studies. In antifolate drug discovery, where optimized tetrahydrofuran-2-carboxylic acid derivatives achieve low nanomolar DHFR inhibition, this compound provides a structurally cognate inactive reference that controls for non-specific assay interference while sharing the core scaffold with active analogs. Procurement of this compound as a defined negative control ensures assay validation rigor and prevents erroneous attribution of DHFR inhibitory activity to scaffold-specific rather than substituent-specific features.

Starting Scaffold for Fragment-Based and Structure-Guided Optimization Targeting the Dihydroorotase Domain of CAD Protein

With measurable dihydroorotase inhibition (IC50 = 180 µM) [2] and negligible DHFR activity, this compound offers a selectivity starting point for probe development targeting the pyrimidine biosynthesis pathway. Its quaternary 2-carbon center provides a rigid scaffold amenable to fragment growing or structure-based design, while its modest potency (180 µM) and low molecular weight (192.21 g/mol) satisfy ligand efficiency criteria for fragment-to-lead optimization. The differential enzyme inhibition profile supports procurement for laboratories investigating CAD protein biology and pyrimidine metabolism-targeted therapeutics.

High-Purity Starting Material for TRPA1 Inhibitor Intermediate Synthesis and Process Chemistry Development

As explicitly documented in U.S. Pat. No. 10,710,994 and process chemistry patent applications (CN-118765275-A, WO2023164105) [3][4], 2-phenyltetrahydrofuran intermediates are essential building blocks for TRPA1 inhibitors—a clinically validated target for neuropathic pain and respiratory indications. The core 2-phenyltetrahydrofuran-2-carboxylic acid scaffold is the starting point for downstream elaboration. With a documented single-step synthesis achieving 77.8% yield [5], procurement of high-purity (≥95%) material from reputable vendors supports process chemistry optimization efforts aimed at overcoming the multi-step, low-yield bottlenecks noted in the patent literature.

Membrane-Permeable Scaffold for CNS and Intracellular Target Library Design

The compound's balanced physicochemical profile—logP of 1.2–1.8 combined with a TPSA of 46.5 Ų [6]—positions it as a CNS-accessible fragment in compliance with commonly applied drug-likeness filters (e.g., TPSA < 90 Ų for CNS penetration; CNS MPO score). The ∼10-fold increase in computed lipophilicity relative to unsubstituted tetrahydrofuran-2-carboxylic acid, at nearly identical TPSA, makes this compound preferable for library design targeting intracellular or CNS proteins where passive membrane permeability is a prerequisite. Procurement of this scaffold enables parallel synthesis of focused compound libraries with enhanced CNS drug-likeness properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyltetrahydrofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.